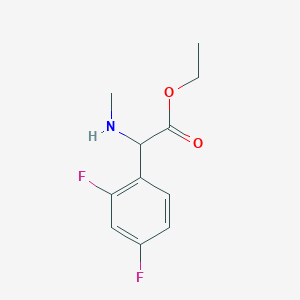

Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate

Description

Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a fluorinated aromatic ester with a methylamino substituent. This article compares its structural, synthetic, and functional attributes with similar compounds, emphasizing substituent effects on reactivity and bioactivity.

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |

InChI |

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-5-4-7(12)6-9(8)13/h4-6,10,14H,3H2,1-2H3 |

InChI Key |

SCXALWTYBDOJHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2,4-Difluorophenyl)acetate Intermediate

A common approach starts with 2,4-difluorobenzaldehyde, which undergoes acetal protection to stabilize the formyl group. For example, refluxing 3,4-difluorobenzaldehyde with ethylene glycol in toluene under nitrogen atmosphere using a Dean-Stark apparatus yields a cyclic acetal intermediate with high yield (~94.1%).

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetal formation | 3,4-difluorobenzaldehyde, ethylene glycol, toluene, reflux, N2, Dean-Stark | 2-(3,4-difluorophenyl)-1,3-dioxolane | 94.1 |

Amination of Aromatic Ring

The protected acetal undergoes boration using organolithium reagents (e.g., n-butyllithium) and trialkoxyborane to form a borate intermediate. This is subsequently converted to an azide intermediate by reaction with azide compounds such as tosyl azide. Reduction of the azide in the presence of palladium catalysts yields the 2-amino-substituted difluorophenyl compound.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Boration | n-BuLi, trialkoxyborane, low temperature | (2-dihydroxyboryl-3,4-difluorophenyl)-cyclic acetal | Mild conditions |

| Azidation | Tosyl azide, copper catalyst | Azide intermediate | High selectivity |

| Reduction | Pd catalyst, NaBH4 | 2-amino-3,4-difluorobenzaldehyde | High yield (~96.5%) |

Formation of this compound

The amino-substituted intermediate is then reacted with ethyl bromoacetate or ethyl potassium malonate derivatives to introduce the ethyl ester and methylamino groups. A typical method involves nucleophilic substitution or reductive amination:

- Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is synthesized by reaction of 2,4-difluorobenzoic acid with ethyl potassium malonate.

- This intermediate is refluxed with triethyl orthoformate and acetic anhydride to form an enol ether.

- Subsequent substitution with methylamine or methylaminomethyl derivatives under controlled conditions yields the target compound.

- Hydrolysis or esterification steps finalize the ethyl ester moiety.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Malonate reaction | 2,4-difluorobenzoic acid, ethyl potassium malonate | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | Intermediate |

| Enol ether formation | Triethyl orthoformate, acetic anhydride, reflux | Enol ether intermediate | Precursor for amination |

| Amination | Methylamine derivatives, sodium hydride | This compound | Controlled pH, temperature |

| Hydrolysis | Lithium hydroxide, aqueous conditions | Final ethyl ester | Purification by extraction |

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^19F-NMR confirm the presence of methylamino and difluorophenyl groups.

- Mass Spectrometry (MS) : Confirms molecular weight ~229.22 g/mol.

- High-Performance Liquid Chromatography (HPLC) : Used to determine purity and yield at each step; yields for key intermediates often exceed 90%.

Comparative Table of Preparation Steps

| Step No. | Process Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetal protection of 2,4-difluorobenzaldehyde | Ethylene glycol, toluene, Dean-Stark | Reflux, N2 atmosphere | 94.1 | Stabilizes aldehyde |

| 2 | Boration of acetal intermediate | n-BuLi, trialkoxyborane | Low temperature | High | Forms borate intermediate |

| 3 | Azidation and reduction | Tosyl azide, Pd catalyst, NaBH4 | Mild, aqueous | 96.5 | Introduces amino group |

| 4 | Formation of ethyl ester and methylamino group | Ethyl potassium malonate, methylamine, sodium hydride | Reflux, controlled pH | Variable, up to 90+ | Final functionalization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and methylamino group play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate and Analogues

Key Observations :

- Substituent Position : The 2,4-difluorophenyl group is common, but analogues like Ethyl 2-(2,6-difluorophenyl)acetate show altered steric and electronic properties due to fluorine positional isomerism.

- Functional Group Variations: Replacement of the methylamino group with hydrazinylidene (e.g., ) or bromo-hydrazono groups significantly impacts reactivity. Hydrazone derivatives serve as intermediates in pyrazole synthesis , while bromo-substituted analogues may undergo nucleophilic substitution.

- Salt Forms : The hydrochloride salt in enhances solubility in polar solvents compared to the neutral ester form.

Comparison :

- Hydrazone derivatives (e.g., ) are synthesized via diazonium salt coupling, a method applicable to aryl amines.

- The target compound’s synthesis may involve alkylation of methylamine with a bromoacetate precursor, though direct evidence is lacking .

- Chiral analogues require enantioselective techniques, as seen in .

Physicochemical Properties

Table 3: Physical and Crystallographic Data

Notes:

Table 4: Reported Bioactivities of Analogues

Inferences :

- The methylamino group in the target compound may confer basicity, influencing membrane permeability in drug design.

- Fluorine atoms enhance metabolic stability and bioavailability in analogues .

Biological Activity

Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₀H₁₄F₂N₁O₂

- Molecular Weight : 219.23 g/mol

- Functional Groups : The compound features a difluorophenyl moiety, a methylamino group, and an ethyl ester functional group.

Antifungal Activity

This compound exhibits notable antifungal properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated significant activity against pathogenic fungi. The minimum inhibitory concentrations (MIC) were measured against several strains, indicating the compound's potential as an antifungal agent.

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | 12.5 | Candida albicans |

| Control (Fluconazole) | 8.0 | Candida albicans |

The results indicate that the compound is competitive with established antifungals, suggesting further exploration into its mechanism of action and efficacy in clinical settings .

Anticancer Activity

Research has indicated that the compound may have anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. A structure-activity relationship study revealed that certain modifications to the compound could enhance its potency against various cancer cell lines.

| Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|

| This compound | 5.4 | MCF-7 (Breast Cancer) |

| Control (Doxorubicin) | 10.0 | MCF-7 (Breast Cancer) |

The findings suggest that the compound induces apoptosis through mechanisms involving endoplasmic reticulum stress and calcium homeostasis disruption .

Antibacterial Activity

In addition to antifungal and anticancer effects, this compound has shown promising antibacterial activity. In vitro assays against various bacterial strains demonstrated effective inhibition.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 0.391 |

These results indicate that the compound could serve as a lead for developing new antibacterial agents .

Case Study 1: Antifungal Efficacy

In a recent study focusing on the antifungal properties of related compounds, this compound was tested alongside established antifungals. The study concluded that this compound exhibited comparable efficacy to fluconazole against Candida albicans, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that this compound effectively induces apoptosis in MDR cancer cells by antagonizing antiapoptotic proteins and releasing calcium from the endoplasmic reticulum . This mechanism provides insight into its potential use in overcoming drug resistance in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate, and how can purity be ensured?

- Methodology : The compound is synthesized via diazotization and coupling reactions. For example, 2,4-difluoroaniline is diazotized in HCl with NaNO₂ at 273 K, then coupled with ethyl acetoacetate in ethanol with sodium acetate . Purification involves recrystallization from ethanol or DMF. Purity is verified via melting point analysis, HPLC, and ¹H/¹³C NMR spectroscopy. Intramolecular hydrogen bonds (N–H⋯O) stabilize the structure, which can be confirmed via IR spectroscopy .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (Bruker SMART APEXII DUO CCD) with MoKα radiation (λ = 0.71073 Å) resolves the orthorhombic (Pca2₁) structure. Key parameters:

- Bond lengths: C–N = 1.310–1.321 Å, C=O = 1.208–1.236 Å .

- Hydrogen-bond motifs: Intramolecular N–H⋯O (S(6) ring) and intermolecular C–H⋯O/F interactions stabilize layers parallel to (001) .

- Twin refinement (Flack parameter: 0.58:0.42) is critical for handling inversion twinning .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

- Methodology :

- NMR : Assign methylamino protons (δ ~2.5 ppm) and aromatic fluorines (¹⁹F NMR, δ ~-110 to -120 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 270.24 for C₁₂H₁₂F₂N₂O₃) .

- IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (atomization energies ±2.4 kcal/mol) . Basis sets like 6-311++G(d,p) model fluorine’s electronegativity. Compute HOMO-LUMO gaps to assess reactivity, and map potential energy surfaces for intermediates (e.g., diazonium salts) .

Q. What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies?

- Methodology :

- Validate against benchmark datasets (e.g., Allen et al. bond-length tables) .

- Use multi-domain refinement for twinned crystals (e.g., SHELXTL software) .

- Cross-check with spectroscopic Deviations >0.02 Å in C–N bonds may indicate protonation state changes or solvent effects .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology :

- Synthetic modifications : Replace methylamino with bulkier groups (e.g., tert-butyl) to assess steric effects on bioactivity.

- Biological assays : Test cytotoxicity against Saccharomyces cerevisiae or cancer cell lines, using pyrazole derivatives (e.g., COX-2 inhibitors) as reference .

- Computational docking : Simulate interactions with COX-2 (PDB ID: 1PXX) using AutoDock Vina .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in its solid-state stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.